molecular formula C14H12N2O4 B11473450 3,3'-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole)

3,3'-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole)

Cat. No.: B11473450
M. Wt: 272.26 g/mol
InChI Key: UNZBACHFSPTVQH-UHFFFAOYSA-N
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Description

3,3’-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with two oxazole groups connected via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole) typically involves the reaction of a benzene derivative with oxazole precursors under specific conditions. One common method involves the use of a benzene-1,2-diol derivative, which is reacted with oxazole-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,3’-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole).

Chemical Reactions Analysis

Types of Reactions

3,3’-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); varying temperatures and solvents.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazole derivatives with hydrogenated functional groups.

    Substitution: Benzene ring substituted with nitro, halogen, or other electrophilic groups.

Scientific Research Applications

3,3’-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3’-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole) depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid: Similar in having an ether linkage but differs in the presence of carboxylic acid groups.

    1,3-Bisdihydrooxazolylbenzene: Contains oxazole rings but differs in the substitution pattern on the benzene ring.

    3,3’-[Butane-1,4-diylbis(oxy)]bis(prop-1-ol): Similar ether linkage but with different alkyl chain lengths and functional groups.

Uniqueness

3,3’-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole) is unique due to its specific substitution pattern and the presence of oxazole rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3-[[2-(1,2-oxazol-3-ylmethoxy)phenoxy]methyl]-1,2-oxazole

InChI

InChI=1S/C14H12N2O4/c1-2-4-14(18-10-12-6-8-20-16-12)13(3-1)17-9-11-5-7-19-15-11/h1-8H,9-10H2

InChI Key

UNZBACHFSPTVQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NOC=C2)OCC3=NOC=C3

Origin of Product

United States

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